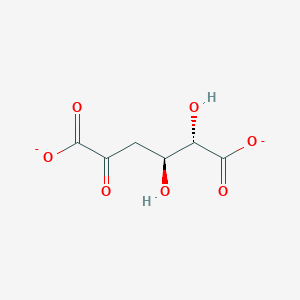

2-dehydro-3-deoxy-D-glucarate(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6O7-2 |

|---|---|

Molecular Weight |

190.11 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxy-5-oxohexanedioate |

InChI |

InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/p-2/t2-,4-/m0/s1 |

InChI Key |

QUURPCHWPQNNGL-OKKQSCSOSA-L |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)[O-])O)O)C(=O)C(=O)[O-] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)C(=O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 2 Dehydro 3 Deoxy D Glucarate 2

Precursor Pathways for 2-Dehydro-3-deoxy-D-glucarate(2-) Formation

The generation of 2-dehydro-3-deoxy-D-glucarate primarily occurs through the catabolism of D-glucarate and D-galactarate. These pathways converge on this common intermediate, which is then further processed.

D-Glucarate Catabolism and Dehydration Mechanisms

In bacteria such as Escherichia coli, the catabolism of D-glucarate is initiated by the enzyme D-glucarate dehydratase (GlucD). acs.org This enzyme catalyzes the dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate. However, the pathway ultimately leads to 2-dehydro-3-deoxy-D-glucarate, which is then cleaved. researchgate.net The direct dehydration product of D-glucarate can also be 2-keto-3-deoxy-D-glucarate. The pathway involves the conversion of D-glucarate to 2-dehydro-3-deoxy-D-glucarate, which serves as the substrate for a specific aldolase (B8822740). nih.gov In some organisms, D-glucarate is converted to glycerate and pyruvate (B1213749), indicating a pathway that proceeds through 2-dehydro-3-deoxy-D-glucarate.

The genes encoding the enzymes for this pathway are often found in dedicated operons. In E. coli, these genes facilitate the transport of the hexaric acid into the cell and its subsequent enzymatic breakdown. acs.org

Galactarate Catabolism and Dehydration Mechanisms

Similar to D-glucarate, D-galactarate is catabolized via a pathway that generates 2-dehydro-3-deoxy-D-glucarate. The initial step is catalyzed by galactarate dehydratase, which converts galactarate to 5-keto-4-deoxy-D-glucarate (also known as 3-deoxy-2-keto-hexarate). acs.orgresearchgate.net This product is then acted upon by subsequent enzymes.

Role of Gluconate Dehydratase in 2-Keto-3-deoxy-D-gluconate Production

While not a direct precursor in the same pathway, 2-keto-3-deoxy-D-gluconate (KDG) is a structurally related and important metabolic intermediate whose synthesis is noteworthy. nih.gov KDG is a key metabolite in the Entner-Doudoroff (ED) pathway. frontiersin.orgnih.gov It is produced from D-gluconate through the action of the enzyme gluconate dehydratase (GAD). nih.govnih.gov

This biocatalytic conversion is highly efficient, particularly using thermostable enzymes from organisms like the archaeon Thermoproteus tenax. nih.govnih.gov The process yields stereochemically pure KDG from D-gluconate. nih.gov KDG can then be phosphorylated by KDG kinase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), another key intermediate of the ED pathway. frontiersin.orgwikipedia.org The efficient, one-step enzymatic synthesis of KDG illustrates a common biochemical strategy—dehydration—for modifying sugar acids. nih.govnih.gov

Catabolic Pathways Initiated by 2-Dehydro-3-deoxy-D-glucarate(2-)

Once formed, 2-dehydro-3-deoxy-D-glucarate(2-) is positioned at the entry point of a short catabolic sequence that breaks it down into smaller, readily metabolizable molecules.

Cleavage to Pyruvate and Tartronate (B1221331) Semialdehyde by 2-Dehydro-3-deoxyglucarate Aldolase (EC 4.1.2.20)

The key reaction in the catabolism of 2-dehydro-3-deoxy-D-glucarate is its cleavage, which is catalyzed by the enzyme 2-dehydro-3-deoxyglucarate aldolase (EC 4.1.2.20). qmul.ac.ukwikipedia.org This enzyme belongs to the lyase family and specifically cleaves the carbon-carbon bond between the third and fourth carbon atoms of its substrate. wikipedia.org

The reaction is as follows: 2-dehydro-3-deoxy-D-glucarate ⇌ Pyruvate + Tartronate semialdehyde ecmdb.caqmul.ac.uk

This reversible retro-aldol cleavage yields two three-carbon compounds: pyruvate, a central metabolite that can directly enter various metabolic pathways like glycolysis and the citric acid cycle, and tartronate semialdehyde. uniprot.org The enzyme is also known by other names, including 2-keto-3-deoxyglucarate aldolase and α-keto-β-deoxy-D-glucarate aldolase. qmul.ac.ukwikipedia.org It plays a crucial role in ascorbate (B8700270) and aldarate metabolism. wikipedia.orggenome.jp In E. coli, this aldolase can also cleave 5-keto-4-deoxy-D-glucarate. uniprot.org

| Enzyme Profile: 2-Dehydro-3-deoxyglucarate Aldolase | |

| Accepted Name | 2-dehydro-3-deoxyglucarate aldolase |

| Systematic Name | 2-dehydro-3-deoxy-D-glucarate 2-hydroxy-3-oxopropanoate-lyase (pyruvate-forming) qmul.ac.uk |

| EC Number | 4.1.2.20 qmul.ac.ukgenome.jp |

| Reaction | 2-dehydro-3-deoxy-D-glucarate <=> Pyruvate + Tartronate semialdehyde qmul.ac.ukgenome.jp |

| Family | Lyases (specifically aldehyde-lyases) wikipedia.org |

| Metabolic Pathway | Ascorbate and aldarate metabolism wikipedia.orggenome.jp |

Further Metabolism of Tartronate Semialdehyde

The tartronate semialdehyde produced from the cleavage of 2-dehydro-3-deoxy-D-glucarate is further metabolized to enter central metabolic pathways. Tartronate semialdehyde, an organic compound with aldehyde, alcohol, and carboxylic acid functional groups, is reduced to D-glycerate. ebi.ac.ukwikipedia.org

This conversion is catalyzed by tartronate semialdehyde reductase (TSR), a NAD(P)H-dependent enzyme. acs.orgnih.gov The reaction is: Tartronate semialdehyde + NAD(P)H + H⁺ → D-Glycerate + NAD(P)⁺

D-glycerate can then be phosphorylated by glycerate kinase to form 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates in glycolysis. acs.orgebi.ac.uk In some organisms, tartronate semialdehyde reductase plays a significant role in glycerol (B35011) assimilation, highlighting its connection to central carbon metabolism. nih.govnih.gov

| Key Enzymes in the Catabolism of 2-Dehydro-3-deoxy-D-glucarate and its Products | |

| Enzyme | Reaction Catalyzed |

| 2-Dehydro-3-deoxyglucarate aldolase | Cleaves 2-dehydro-3-deoxy-D-glucarate into pyruvate and tartronate semialdehyde. qmul.ac.uk |

| Tartronate semialdehyde reductase | Reduces tartronate semialdehyde to D-glycerate. acs.orgnih.gov |

| Glycerate kinase | Phosphorylates D-glycerate to an intermediate of glycolysis (e.g., 2-phosphoglycerate). acs.org |

Linkages to Glycolysis and Tricarboxylic Acid Cycle Intermediates

The metabolic breakdown of 2-dehydro-3-deoxy-D-glucarate and its related compound, 2-dehydro-3-deoxy-D-gluconate, provides direct entry points into the core carbon metabolism. The primary connection is the production of pyruvate, a pivotal metabolite that links glycolysis to the tricarboxylic acid (TCA) cycle. youtube.comyoutube.comlibretexts.org

One major pathway involves the enzymatic cleavage of 2-dehydro-3-deoxy-D-glucarate itself. The enzyme 2-dehydro-3-deoxyglucarate aldolase (EC 4.1.2.20) catalyzes the reversible cleavage of 2-dehydro-3-deoxy-D-glucarate into pyruvate and tartronate semialdehyde . wikipedia.org Pyruvate can then be converted to acetyl-CoA and enter the TCA cycle for energy production or be used as a precursor for biosynthesis. youtube.comlibretexts.org

A second, closely related pathway, known as the Entner-Doudoroff pathway, provides another crucial link. This pathway utilizes 2-dehydro-3-deoxy-D-gluconate. After phosphorylation, the resulting compound, 2-dehydro-3-deoxy-D-gluconate 6-phosphate (KDPG), is cleaved by 2-dehydro-3-deoxy-phosphogluconate aldolase (KDPG aldolase, EC 4.1.2.14) . wikipedia.org This reaction yields two key glycolytic intermediates: pyruvate and D-glyceraldehyde 3-phosphate . wikipedia.orgebi.ac.ukuni.lu This effectively channels carbon from sugar acids into the central part of glycolysis. wikipedia.org

Phosphorylation Reactions Involving 2-Dehydro-3-deoxy-D-gluconate

Phosphorylation is a critical activation step in the metabolism of 2-dehydro-3-deoxy-D-gluconate, preparing it for entry into the central metabolic pathways.

2-Dehydro-3-deoxygluconokinase Activity (EC 2.7.1.45)

The enzyme responsible for the phosphorylation of 2-dehydro-3-deoxy-D-gluconate is 2-dehydro-3-deoxygluconokinase (also known as 2-keto-3-deoxygluconokinase or KDG kinase). wikipedia.org Classified under EC number 2.7.1.45, it belongs to the transferase family, specifically those that transfer a phosphate (B84403) group from a donor like ATP to an alcohol group acceptor. wikipedia.org

The enzyme catalyzes the following reaction: ATP + 2-dehydro-3-deoxy-D-gluconate ⇌ ADP + 6-phospho-2-dehydro-3-deoxy-D-gluconate wikipedia.org

This reaction is a key step in the catabolism of hexuronates in organisms like Escherichia coli. nih.gov The enzyme specifically acts on the D-gluconate derivative and shows no activity with 2-dehydro-3-deoxy-D-galactonate. genome.jp

Table 1: Summary of 2-Dehydro-3-deoxygluconokinase (EC 2.7.1.45) Activity

| Feature | Description |

| Enzyme Name | 2-Dehydro-3-deoxygluconokinase |

| EC Number | 2.7.1.45 |

| Systematic Name | ATP:2-dehydro-3-deoxy-D-gluconate 6-phosphotransferase wikipedia.org |

| Common Names | 2-keto-3-deoxygluconokinase, KDG kinase wikipedia.orggenome.jp |

| Reaction | ATP + 2-dehydro-3-deoxy-D-gluconate ⇌ ADP + 6-phospho-2-dehydro-3-deoxy-D-gluconate wikipedia.org |

| Substrates | ATP, 2-dehydro-3-deoxy-D-gluconate wikipedia.org |

| Products | ADP, 6-phospho-2-dehydro-3-deoxy-D-gluconate wikipedia.org |

| Metabolic Role | Phosphorylation and activation of KDG for entry into the Entner-Doudoroff pathway nih.govfrontiersin.org |

Role in Pentose (B10789219) Phosphate Pathway and Glucuronate Interconversions

The activity of 2-dehydro-3-deoxygluconokinase is integral to the pentose and glucuronate interconversion pathways . wikipedia.orgmtoz-biolabs.com These metabolic sequences are responsible for processing sugar acids, such as D-glucuronate, which is a derivative of glucose. mtoz-biolabs.com In this pathway, D-glucuronate is converted through a series of steps into 2-dehydro-3-deoxy-D-gluconate (KDG). nih.gov

By phosphorylating KDG, the kinase facilitates its entry into the latter stages of the Entner-Doudoroff pathway. wikipedia.orgfrontiersin.org The product of the subsequent aldolase reaction, glyceraldehyde-3-phosphate, is an intermediate of the pentose phosphate pathway, thus creating a direct metabolic link. wikipedia.org This network of reactions allows organisms to utilize various carbohydrate sources beyond simple glucose, channeling them efficiently into central metabolism for energy and biosynthesis. creative-proteomics.com

Oxidoreductase Reactions Involving 2-Dehydro-3-deoxy-D-gluconate

Oxidation reactions represent an alternative metabolic fate for 2-dehydro-3-deoxy-D-gluconate, catalyzed by specific dehydrogenases.

2-Dehydro-3-deoxy-D-gluconate 5-Dehydrogenase Activity (EC 1.1.1.127)

2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127) is an oxidoreductase that acts on the CH-OH group of the substrate with NAD+ as the acceptor. wikipedia.org It catalyzes the oxidation of 2-dehydro-3-deoxy-D-gluconate at the 5th carbon position.

The catalyzed reaction is: 2-dehydro-3-deoxy-D-gluconate + NAD+ ⇌ (4S)-4,6-dihydroxy-2,5-dioxohexanoate + NADH + H+ wikipedia.org

This enzyme is part of the pentose and glucuronate interconversion pathways and has been identified in bacteria such as Erwinia chrysanthemi. wikipedia.org Its activity represents a branch point in the metabolism of 2-dehydro-3-deoxy-D-gluconate, diverting it from the phosphorylation route that leads to glycolysis. nih.gov

Table 2: Summary of 2-Dehydro-3-deoxy-D-gluconate 5-Dehydrogenase (EC 1.1.1.127) Activity

| Feature | Description |

| Enzyme Name | 2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase |

| EC Number | 1.1.1.127 |

| Systematic Name | 2-dehydro-3-deoxy-D-gluconate:NAD+ 5-oxidoreductase wikipedia.org |

| Common Names | 2-keto-3-deoxygluconate (B102576) 5-dehydrogenase, 2-keto-3-deoxy-D-gluconate dehydrogenase wikipedia.orgwikidata.org |

| Reaction | 2-dehydro-3-deoxy-D-gluconate + NAD+ ⇌ (4S)-4,6-dihydroxy-2,5-dioxohexanoate + NADH + H+ wikipedia.org |

| Substrates | 2-dehydro-3-deoxy-D-gluconate, NAD+ wikipedia.org |

| Products | (4S)-4,6-dihydroxy-2,5-dioxohexanoate, NADH, H+ wikipedia.org |

| Metabolic Role | Oxidation of KDG in the pentose and glucuronate interconversion pathway wikipedia.org |

Enzymology and Reaction Mechanisms of 2 Dehydro 3 Deoxy D Glucarate 2 Metabolism

Characterization of Key Enzymes

The central enzymes in the metabolism of 2-dehydro-3-deoxy-D-glucarate are 2-dehydro-3-deoxyglucarate aldolase (B8822740) and glucarate (B1238325) dehydratase. These enzymes play pivotal roles in the catabolic pathway of D-glucarate and related sugar acids.

2-Dehydro-3-deoxyglucarate Aldolase (EC 4.1.2.20)

2-Dehydro-3-deoxy-D-glucarate aldolase, also known as 2-keto-3-deoxyglucarate aldolase, is a lyase that catalyzes the reversible cleavage of 2-dehydro-3-deoxy-D-glucarate into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. wikipedia.org This enzyme is a crucial component of the ascorbate (B8700270) and aldarate metabolism pathways. wikipedia.org Structurally, it belongs to the class II aldolases, which are metal-containing enzymes. nih.gov

2-Dehydro-3-deoxy-D-glucarate aldolase exhibits a degree of substrate promiscuity, a characteristic observed in several aldolases. nih.govnih.gov While its primary substrate is 2-dehydro-3-deoxy-D-glucarate, the enzyme from Escherichia coli, often referred to as DDG aldolase, can also act on 2-dehydro-3-deoxy-galactarate, cleaving it into pyruvate and tartronic semialdehyde. nih.gov This ability to utilize different, yet structurally related, substrates highlights the enzyme's adaptability. nih.govnih.gov This promiscuity is a key feature of some metabolic pathways, allowing organisms to process a wider range of carbon sources. nih.gov For instance, the aldolase from Sulfolobus solfataricus can cleave both D-2-keto-3-deoxygluconate (KDG) and D-2-keto-3-deoxygalactonate (KDGal). nih.gov

As a class II aldolase, 2-dehydro-3-deoxyglucarate aldolase requires a divalent metal ion for its catalytic activity. nih.govnih.gov Magnesium (Mg²⁺) is a common and effective cofactor for this enzyme. nih.gov The metal ion plays a crucial role in stabilizing the substrate and the reaction intermediates within the active site. nih.gov Other divalent cations such as cobalt (Co²⁺) and manganese (Mn²⁺) can also support catalysis. nih.gov The crystal structure of the enzyme from E. coli in complex with Mg²⁺ and pyruvate has provided insights into the coordination of the metal ion and its role in the reaction mechanism. nih.gov

The kinetic parameters of 2-dehydro-3-deoxy-D-gluconate/2-dehydro-3-deoxy-phosphogluconate aldolase from Picrophilus torridus have been characterized, providing valuable information on its efficiency and substrate affinity. uniprot.org

| Substrate | K_M (mM) | V_max (μmol/min/mg) | pH | Temperature (°C) |

| KDG | 0.3 | 50 (with KDG as substrate) | 6.2 | 60 |

| KDG | 67 (with D-glyceraldehyde) | 6.2 | 60 | |

| KDG | 59 (with L-glyceraldehyde) | 6.2 | 60 | |

| Pyruvate | 2.7 | 6.2 | 60 | |

| Glyceraldehyde | 4.6 | 6.2 | 60 | |

| KDPG | 8 | 0.63 | 6.2 | 60 |

Data sourced from UniProt entry Q6KZI8 for the enzyme from Picrophilus torridus. uniprot.org

Glucarate Dehydratase (EC 4.2.1.40) and Related Dehydratases

Glucarate dehydratase is a hydro-lyase that catalyzes the dehydration of D-glucarate to form 5-dehydro-4-deoxy-D-glucarate. wikipedia.org This enzyme is part of the enolase superfamily and is essential for the initial step in D-glucarate catabolism. ebi.ac.uknih.gov It also exhibits activity towards L-idarate, an epimer of D-glucarate. nih.govacs.org

Glucarate dehydratase demonstrates high stereospecificity in its reaction. nih.gov Of the twelve possible stereoisomers of glucarate, significant dehydration activity has only been observed for D-glucarate and L-idarate. nih.gov The enzyme's active site is structured to specifically bind and orient these substrates for catalysis. nih.govnih.gov The dehydration reaction catalyzed by glucarate dehydratase is initiated by the abstraction of a proton from the C5 position of the substrate. ebi.ac.uknih.gov In the case of D-glucarate, a histidine residue (His339 in E. coli) acts as the base, while for L-idarate, a lysine (B10760008) residue (Lys207 in E. coli) performs this role. ebi.ac.uknih.gov This dual-base mechanism within a single active site underscores the enzyme's sophisticated stereochemical control. ebi.ac.ukacs.org

Membership in the Enolase Superfamily

The enolase superfamily (ENS) is a large and mechanistically diverse group of enzymes that share a common structural framework and a fundamental catalytic step. nih.govwisc.edu The unifying feature of ENS enzymes is their ability to catalyze the abstraction of a proton from a carbon atom adjacent (alpha) to a carboxylic acid group. nih.govwisc.eduacs.org This initial step forms a stabilized enolate or enediolate intermediate, a process facilitated by a mandatory divalent metal cation, typically Mg²⁺. nih.govacs.orgnih.gov

The enzymes responsible for the metabolism of D-glucarate, a precursor to 2-dehydro-3-deoxy-D-glucarate, are members of this superfamily. wisc.edu Glucarate dehydratase, for instance, initiates the catabolic pathway of D-glucarate. wisc.edu These enzymes all possess the characteristic (β/α)₇β-barrel domain, often referred to as a modified TIM-barrel, which houses the catalytic machinery, and a separate capping domain that typically determines substrate specificity. nih.govacs.org

Table 1: Common Features of Enolase Superfamily Enzymes

| Feature | Description | Reference |

| Common Catalytic Step | General base-catalyzed abstraction of the α-proton of a carboxylate substrate. | nih.govwisc.eduacs.org |

| Key Intermediate | A metal-stabilized enolate or enediolate anion. | nih.govacs.orgnih.gov |

| Required Cofactor | Divalent metal cation, most commonly Magnesium (Mg²⁺). | nih.govacs.org |

| Conserved Structure | A catalytic (β/α)₇β-barrel domain and a substrate-specifying capping domain. | nih.govacs.org |

| Mechanistic Diversity | Catalyzes various reactions including racemization and β-elimination. | wisc.edu |

2-Dehydro-3-deoxygluconokinase (EC 2.7.1.45)

2-Dehydro-3-deoxygluconokinase is a key enzyme that acts upon a related compound, 2-dehydro-3-deoxy-D-gluconate (KDG). This enzyme belongs to the transferase family and specifically functions as a phosphotransferase. wikipedia.org It catalyzes the phosphorylation of KDG at the C6 position, a crucial step in channeling KDG into central metabolism. wikipedia.org

The reaction catalyzed by this kinase is: ATP + 2-dehydro-3-deoxy-D-gluconate ⇌ ADP + 6-phospho-2-dehydro-3-deoxy-D-gluconate wikipedia.orggenome.jp

This enzyme plays a significant role in the pentose (B10789219) phosphate (B84403) pathway and in the interconversion of pentoses and glucuronates. wikipedia.org It exhibits specificity for its substrate, showing no activity towards the similar compound 2-dehydro-3-deoxy-D-galactonate. genome.jpcreative-enzymes.com

Table 2: Characteristics of 2-Dehydro-3-deoxygluconokinase (EC 2.7.1.45)

| Attribute | Details | Reference |

| Enzyme Commission No. | EC 2.7.1.45 | wikipedia.org |

| Systematic Name | ATP:2-dehydro-3-deoxy-D-gluconate 6-phosphotransferase | wikipedia.org |

| Common Names | 2-keto-3-deoxygluconokinase, KDG kinase | wikipedia.orgcreative-enzymes.com |

| Enzyme Family | Transferases (specifically Phosphotransferases) | wikipedia.org |

| Substrates | ATP, 2-dehydro-3-deoxy-D-gluconate | wikipedia.org |

| Products | ADP, 6-phospho-2-dehydro-3-deoxy-D-gluconate | wikipedia.org |

| Metabolic Pathways | Pentose phosphate pathway, Pentose and glucuronate interconversions | wikipedia.org |

2-Dehydro-3-deoxy-D-gluconate 5-Dehydrogenase (EC 1.1.1.127)

This enzyme, also known as KduD in Escherichia coli, is an oxidoreductase that catalyzes the NAD⁺-dependent oxidation of 2-dehydro-3-deoxy-D-gluconate. wikipedia.orguniprot.org It is a component of the metabolic pathways for pentose and glucuronate interconversions. wikipedia.org

The reaction is as follows: 2-dehydro-3-deoxy-D-gluconate + NAD⁺ ⇌ (4S)-4,6-dihydroxy-2,5-dioxohexanoate + NADH + H⁺ wikipedia.orgqmul.ac.uk

The enzyme's preference for the coenzyme can vary between different bacterial species. For instance, the enzyme from Pseudomonas can utilize either NAD⁺ or NADP⁺, whereas the enzymes from Erwinia chrysanthemi and Escherichia coli are more specific for NAD⁺. qmul.ac.ukexpasy.orggenome.jp In E. coli, this enzyme is part of the catabolic pathway for hexuronates, particularly under conditions of osmotic stress. uniprot.org

Table 3: Properties of 2-Dehydro-3-deoxy-D-gluconate 5-Dehydrogenase (EC 1.1.1.127)

| Attribute | Details | Reference |

| Enzyme Commission No. | EC 1.1.1.127 | wikipedia.orgqmul.ac.uk |

| Systematic Name | 2-dehydro-3-deoxy-D-gluconate:NAD⁺ 5-oxidoreductase | wikipedia.orgqmul.ac.uk |

| Common Names | 2-keto-3-deoxygluconate (B102576) 5-dehydrogenase, KDG oxidoreductase | uniprot.orgqmul.ac.uk |

| Enzyme Family | Oxidoreductases | wikipedia.org |

| Substrates | 2-dehydro-3-deoxy-D-gluconate, NAD⁺ | wikipedia.org |

| Products | (4S)-4,6-dihydroxy-2,5-dioxohexanoate, NADH, H⁺ | wikipedia.org |

| Coenzyme Specificity | Varies by organism; can be NAD⁺ or NADP⁺ specific, or have dual specificity. | qmul.ac.ukexpasy.org |

Catalytic Mechanisms

The enzymes that metabolize 2-dehydro-3-deoxy-D-glucarate and its precursors employ sophisticated catalytic strategies to achieve bond cleavage and dehydration.

Proposed Reaction Mechanisms for Aldolases

The key enzyme that directly breaks down 2-dehydro-3-deoxy-D-glucarate is 2-dehydro-3-deoxyglucarate aldolase (EC 4.1.2.20) . wikipedia.org This enzyme belongs to the lyase family and catalyzes the reversible cleavage of its substrate into pyruvate and tartronate semialdehyde. wikipedia.org

Aldolases are broadly categorized into two classes based on their catalytic mechanism. nih.gov

Class I aldolases utilize a conserved lysine residue in the active site to form a Schiff base intermediate with the carbonyl group of the substrate. This mechanism is characteristic of enzymes like the well-studied 2-dehydro-3-deoxy-phosphogluconate (KDPG) aldolase. wikipedia.orgproteopedia.org In the KDPG aldolase mechanism, the lysine's ε-amino group acts as a nucleophile, attacking the substrate's carbonyl carbon. wikipedia.org

Class II aldolases are metal-dependent, typically requiring a divalent cation like Zn²⁺ or Mg²⁺ for catalysis. nih.gov The metal ion acts as a Lewis acid, polarizing the substrate's carbonyl group and stabilizing the enolate intermediate that forms during the reaction. nih.gov

The aldolase that acts on 2-dehydro-3-deoxy-D-glucarate is a Class II aldolase. nih.gov Studies on the homologous 2-dehydro-3-deoxy-galactarate (DDG) aldolase, which also cleaves 2-dehydro-3-deoxy-D-glucarate, suggest a novel mechanism. nih.govnih.gov In this proposed mechanism, after the enolization of pyruvate, a phosphate anion may act as the base to abstract a proton from the methyl group of pyruvate, rather than a specific amino acid residue. nih.gov

Dehydration Mechanisms by Enolase Superfamily Enzymes

As members of the enolase superfamily, dehydratases involved in glucarate metabolism follow a conserved mechanistic pattern. The reaction is initiated by a general base catalyst abstracting the acidic proton at the Cα position of the carboxylate substrate. nih.govnih.gov The resulting enediolate intermediate is stabilized by coordination with an essential Mg²⁺ ion. nih.gov

The identity and location of the acid/base catalysts can differ, leading to distinct subgroups within the superfamily. nih.gov For example, in the mandelate (B1228975) racemase (MR) subgroup, which includes enzymes acting on sugar acids, a common feature is a His-Asp dyad that functions as the acid/base catalyst. nih.gov The specific positioning of the substrate relative to these catalytic residues determines the stereochemical outcome of the dehydration, which can be either syn or anti. nih.gov The role of the general acid catalyst is to facilitate the departure of the hydroxyl group as a water molecule, completing the elimination reaction. nih.gov

Structural Biology of Enzymes Involved

The three-dimensional structures of the enzymes involved in 2-dehydro-3-deoxy-D-glucarate metabolism provide critical insights into their function and mechanism.

Enolase Superfamily Dehydratases: These enzymes share a common fold consisting of two main domains. The larger domain is a (β/α)₇β-barrel, which contains the active site and the conserved residues for metal binding and catalysis. The smaller N-terminal "capping" domain is more variable and plays a crucial role in determining the enzyme's substrate specificity. nih.govacs.org

2-Dehydro-3-deoxyglucarate Aldolase (EC 4.1.2.20): The structure of the related 2-dehydro-3-deoxy-galactarate aldolase reveals a modified (α/β)₈ barrel fold, also known as a TIM barrel. nih.gov This structural architecture is common among aldolases. Several crystal structures for this class of enzyme are available in the Protein Data Bank (PDB), including entries 1DXE, 1DXF, and 1W37. wikipedia.org

2-Dehydro-3-deoxygluconokinase (EC 2.7.1.45): Structural studies have been conducted on this kinase. As of late 2007, the first structure was solved with the PDB accession code 1WYE. wikipedia.org Since then, additional structures from various organisms have been determined, such as 3KTN and 2DCN, providing a basis for understanding its substrate binding and catalytic mechanism. enzymes.me.uk

2-Dehydro-3-deoxy-D-gluconate 5-Dehydrogenase (EC 1.1.1.127): This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.gov X-ray crystal structures show that it adopts a characteristic three-layered α/β/α structure. A key feature is the Rossmann fold, a structural motif responsible for binding the NAD(H) or NADP(H) coenzyme. nih.gov Structural comparisons between enzymes with different coenzyme specificities have identified specific loops near the binding site that determine the preference for NADH or NADPH. nih.gov

Crystal Structures of 2-Dehydro-3-deoxyglucarate Aldolases and Homologs

The three-dimensional structures of 2-dehydro-3-deoxy-D-glucarate (DDG) aldolases and their homologs have been extensively studied through X-ray crystallography, providing significant insights into their function. These enzymes are classified as Class II aldolases, which are metal-dependent, in contrast to Class I aldolases that utilize a Schiff base intermediate. nih.govwikipedia.org

As of late 2007, several crystal structures for this class of enzymes have been solved and deposited in the Protein Data Bank (PDB), offering a wealth of information for comparative structural analysis. wikipedia.org

Below is a table of representative crystal structures of 2-dehydro-3-deoxyglucarate aldolases and their homologs.

| PDB Accession Code | Enzyme Name | Organism | Resolution (Å) |

| 1DXE | 2-dehydro-3-deoxy-galactarate aldolase | Escherichia coli | 1.8 |

| 1DXF | 2-dehydro-3-deoxy-galactarate aldolase (with Mg2+ and Pyruvate) | Escherichia coli | 2.6 |

| 1W37 | 2-dehydro-3-deoxyglucarate aldolase | Staphylococcus aureus | |

| 1W3I | 2-dehydro-3-deoxyglucarate aldolase | Staphylococcus aureus | |

| 1W3N | 2-dehydro-3-deoxyglucarate aldolase | Staphylococcus aureus | |

| 1W3T | 2-dehydro-3-deoxyglucarate aldolase | Staphylococcus aureus |

This table is not exhaustive but provides a selection of relevant structures.

Active Site Architecture and Catalytic Residues

The active site of 2-dehydro-3-deoxy-D-glucarate aldolase is situated in a depression at the C-terminal end of the (α/β)8 barrel, a characteristic feature of enzymes with this fold. nih.gov The catalytic cavity is primarily lined by residues from a single protomer, with some contribution from a 3-fold-related protomer, specifically residues such as Ser124 and Val125. nih.gov

A crucial component of the active site is a divalent metal ion, typically Mg2+, which is essential for catalysis. nih.govebi.ac.uk This metal ion is octahedrally coordinated. In the substrate-free structure of E. coli DDG aldolase, the magnesium ion is coordinated by a phosphate anion and three water molecules. nih.gov

The catalytic activity of 2-dehydro-3-deoxy-D-glucarate aldolase is dependent on a constellation of specific amino acid residues within the active site that participate in substrate binding and the chemical transformation.

The following table summarizes the key catalytic residues in E. coli 2-dehydro-3-deoxy-galactarate aldolase and their proposed functions. ebi.ac.uk

| Residue | Role in Catalysis |

| His50 | Acts as a general acid/base. It is part of an intersubunit dyad with Asp89 and is involved in deprotonating a metal-bound water molecule. ebi.ac.uk |

| Asp89 | Located on an adjacent subunit, it increases the basicity of His50, forming a catalytic dyad. ebi.ac.uk |

| Arg74 | Stabilizes the resulting pyruvate enolate intermediate. ebi.ac.uk |

| Arg75 | Interacts with the C3 carbonyl and C4 hydroxyl groups of the substrate, aiding in its proper positioning and stabilizing the transition state. ebi.ac.uk |

| Glu153 | Forms part of the magnesium binding site. ebi.ac.uk |

| Asp179 | Also contributes to the magnesium binding site. ebi.ac.uk |

Structural Basis for Substrate Recognition and Catalysis

The crystal structures of DDG aldolase, both in its free form and in complex with substrate or substrate analogs, have provided a structural framework for understanding the mechanism of substrate recognition and catalysis.

The recognition of the substrate, 2-dehydro-3-deoxy-D-glucarate, is a highly specific process. The substrate binds to the active site in a manner where its C3 carbonyl and C4 hydroxyl groups interact in a bidentate fashion with the catalytic metal ion. ebi.ac.uk This interaction is further stabilized by a hydrogen bond between the substrate and Arg75. ebi.ac.uk

The proposed catalytic mechanism for the retro-aldol cleavage of 2-dehydro-3-deoxy-D-glucarate proceeds as follows:

An intersubunit dyad, composed of Asp89 from one subunit and His50 from an adjacent subunit, deprotonates a water molecule that is coordinated to the catalytic metal ion. ebi.ac.uk

This activated, metal-bound hydroxide (B78521) ion then acts as a base, abstracting a proton from the C4 hydroxyl group of the substrate. ebi.ac.uk

This proton abstraction facilitates the cleavage of the C3-C4 carbon-carbon bond, leading to the formation of an aldehyde product and a pyruvate enolate intermediate. ebi.ac.uk

The pyruvate enolate is stabilized by its interaction with the metal ion and the side chain of Arg74. ebi.ac.uk

Finally, the enolate is protonated at C3 by the previously formed water molecule (now activated by the His50-Asp89 dyad), resulting in the formation of pyruvate and the regeneration of the enzyme's active site for the next catalytic cycle. ebi.ac.uk

In some crystal structures, a phosphate anion has been observed in the active site, leading to a proposed novel mechanism where the phosphate anion itself acts as the base to accept a proton from the methyl group of pyruvate during the condensation reaction. nih.govnih.gov This highlights the potential for mechanistic variations within this class of enzymes.

Biological Significance and Physiological Roles

Role in Microbial Carbon Source Utilization

The ability of microorganisms to utilize a wide array of carbon sources is fundamental to their survival and adaptability. 2-dehydro-3-deoxy-D-glucarate is a key intermediate in the catabolic pathways for specific sugar acids, known as aldarates, allowing bacteria to harness these compounds for energy and growth.

Utilization of Aldarates (Glucarate, Galactarate)

Several bacterial species, most notably Escherichia coli, can utilize dicarboxylated sugars like D-glucarate and D-galactarate as their sole source of carbon. acs.org The metabolic route for these compounds, known as the glucarate (B1238325)/galactarate catabolic pathway, involves a series of enzymatic reactions. acs.org In this pathway, D-glucarate is first dehydrated. The subsequent intermediate, 2-dehydro-3-deoxy-D-glucarate, is then acted upon by the enzyme 2-dehydro-3-deoxyglucarate aldolase (B8822740) (EC 4.1.2.20). wikipedia.orgecmdb.ca This enzyme catalyzes the cleavage of 2-dehydro-3-deoxy-D-glucarate into two smaller, more metabolically accessible molecules: pyruvate (B1213749) and tartronate (B1221331) semialdehyde. wikipedia.orgecmdb.ca These products can then enter central metabolic pathways to generate energy and biosynthetic precursors.

The key enzymes of this pathway are encoded by a set of genes that are typically organized into transcriptional units. acs.org The effective catabolism of both D-glucarate and D-galactarate often relies on the induction of the same set of downstream enzymes, highlighting an efficient metabolic strategy. acs.org

Table 1: Key Enzymes and Organisms in Aldarate Catabolism

| Enzyme | EC Number | Function | Example Organism(s) |

|---|---|---|---|

| Glucarate Dehydratase | 4.2.1.40 | Dehydrates D-glucarate | Escherichia coli, Pseudomonas putida acs.orglibretexts.org |

| Galactarate Dehydratase | 4.2.1.42 | Dehydrates D-galactarate | Escherichia coli acs.org |

| 2-Dehydro-3-deoxyglucarate aldolase | 4.1.2.20 | Cleaves 2-dehydro-3-deoxy-D-glucarate to pyruvate and tartronate semialdehyde | Escherichia coli, Staphylococcus aureus wikipedia.org |

| Tartronate semialdehyde reductase | 1.1.1.60 | Reduces tartronate semialdehyde to D-glycerate | Escherichia coli acs.org |

| Glycerate kinase | 2.7.1.31 | Phosphorylates D-glycerate | Escherichia coli acs.org |

Contribution to the Entner-Doudoroff Pathway in Specific Organisms

The Entner-Doudoroff (ED) pathway is a primary route for glucose catabolism in many prokaryotes, particularly Gram-negative bacteria like Pseudomonas, and is also found in archaea. libretexts.orgwikipedia.org It is distinct from the more widely known glycolysis pathway and is characterized by a unique set of enzymes. wikipedia.orgnih.gov While the classic ED pathway begins with the phosphorylation and oxidation of glucose, the catabolism of aldarates represents a variant feeder pathway that merges with the ED pathway's core logic.

The breakdown of D-glucarate via 2-dehydro-3-deoxy-D-glucarate does not directly enter the phosphorylative ED pathway. Instead, it is channeled into what are known as non-phosphorylative or semi-phosphorylative versions of the ED pathway, which have been identified in thermoacidophilic archaea such as Sulfolobus solfataricus and Picrophilus torridus. researchgate.netnih.gov In these pathways, sugar acids are processed without an initial phosphorylation step. The cleavage of 2-dehydro-3-deoxy-D-glucarate yields pyruvate directly, a key end-product of the standard ED pathway. The other product, tartronate semialdehyde, is further metabolized to glycerate, which can then be phosphorylated and converted to pyruvate. acs.orgnih.gov This metabolic link demonstrates the versatility of the ED framework in accommodating various carbon sources.

Table 2: Comparison of Classic vs. Aldarate-Utilizing ED Pathway Variants

| Feature | Classic Entner-Doudoroff Pathway | Aldarate Catabolic Pathway (leading to ED-type products) |

|---|---|---|

| Starting Substrate | Glucose wikipedia.org | D-Glucarate / D-Galactarate acs.org |

| Key Intermediate(s) | 6-phospho-D-gluconate, 2-keto-3-deoxy-6-phosphogluconate (KDPG) wikipedia.orgnih.gov | 2-dehydro-3-deoxy-D-glucarate, Tartronate semialdehyde wikipedia.orgecmdb.ca |

| Phosphorylation | Occurs early (Glucose -> Glucose-6-Phosphate) wikipedia.org | Occurs later in the pathway (e.g., Glycerate -> 2-Phosphoglycerate) acs.org |

| Key Cleavage Enzyme | KDPG aldolase nih.gov | 2-dehydro-3-deoxyglucarate aldolase wikipedia.org |

| Initial Cleavage Products | Pyruvate and Glyceraldehyde-3-Phosphate wikipedia.org | Pyruvate and Tartronate semialdehyde ecmdb.ca |

| Net ATP Yield per Glucose | 1 ATP libretexts.orgwikipedia.org | Variable, depends on subsequent metabolism. |

Involvement in Stress Response (e.g., Osmotic Stress)

While a direct, documented role for 2-dehydro-3-deoxy-D-glucarate in osmotic stress response is not established in current scientific literature, its position within the broader ascorbate (B8700270) and aldarate metabolic pathway is noteworthy. ecmdb.ca This larger pathway is recognized for its role in protecting cells from oxidative damage. nih.gov Oxidative stress and osmotic stress are often linked, as changes in cellular water potential can lead to the production of reactive oxygen species (ROS).

Research in obese mice has shown that a high-fat diet induces renal oxidative stress, which in turn affects the ascorbate and aldarate metabolism pathway in the kidneys. nih.gov Furthermore, studies on related deoxy-sugars, such as 2-deoxy-D-glucose, show that they can induce cellular stress responses, including the unfolded protein response. nih.govnih.gov Given that the catabolism of D-glucarate can influence the cellular redox state and energy balance, it is plausible that intermediates like 2-dehydro-3-deoxy-D-glucarate could have an indirect role in cellular homeostasis under stress conditions. However, this remains an area requiring further specific investigation.

Evolutionary Conservation of Metabolic Pathways

The metabolic pathways involving 2-dehydro-3-deoxy-D-glucarate offer significant insights into microbial evolution. The Entner-Doudoroff pathway is considered by some researchers to be more ancient than the glycolysis pathway, representing an early solution for energy extraction from sugars. wikipedia.org

The enzymes of the D-glucarate/galactarate catabolic pathway belong to the enolase superfamily, a large and functionally diverse group of enzymes. acs.orgacs.org The study of these enzymes provides a model for understanding how new enzymatic activities evolve. For instance, in E. coli, a gene encoding a protein very similar to glucarate dehydratase has been identified. acs.org This related protein, however, is much less efficient, suggesting it may be an example of a gene duplication event, where the new copy is in the process of evolving a new or modified function. acs.org The presence of this pathway and its regulatory elements, such as the kdg regulon in E. coli which controls the expression of the necessary enzymes, across different bacterial species points to its evolutionary importance and conservation. nih.gov

Implications in Environmental Bioremediation

Bioremediation leverages microbial metabolism to break down pollutants and waste products. sci-hub.seresearchgate.net The metabolic pathway that utilizes aldarates and involves 2-dehydro-3-deoxy-D-glucarate has significant potential in this field. D-glucaric acid and related sugar acids are components of plant biomass, particularly in pectin-rich materials. mdpi.com

The ability of microorganisms like Pseudomonas and Acinetobacter to degrade complex organic molecules is central to their use in cleaning up contaminated environments. nih.gov By harnessing and engineering the aldarate catabolic pathway, it is possible to develop microbial systems for the bioconversion of agricultural or industrial waste into valuable chemicals. sci-hub.seresearchgate.net Metabolic engineering approaches can enhance these natural pathways to improve the efficiency of degradation or to produce specific target molecules from waste streams. sci-hub.semdpi.com The enzymes of the aldarate pathway, therefore, represent powerful biocatalytic tools for green chemistry and a circular bio-economy, turning potential pollutants into useful products. researchgate.net

Regulation of 2 Dehydro 3 Deoxy D Glucarate 2 Metabolism

Transcriptional Regulation of Genes Encoding Metabolizing Enzymes

The primary level of regulation for the metabolism of 2-dehydro-3-deoxy-D-glucarate(2-) occurs at the transcriptional level, controlling the synthesis of the enzymes involved in the D-glucarate catabolic pathway. In Escherichia coli, the genes for D-glucarate and D-galactarate catabolism are found in the gud and gar operons, respectively. nih.govnih.gov These operons are organized into at least three transcriptional units. nih.govnih.govnih.gov

A key breakthrough in understanding the regulation of this pathway was the identification of a common transcriptional regulator, the product of the yaeG gene, which was proposed to be named SdaR (Sugar diacid Regulator). nih.govnih.gov This regulator governs the expression of the operons involved in the utilization of D-glucarate, D-galactarate, and D-glycerate. nih.govnih.gov

Induction of Operon Expression:

The expression of the gar and gud operons is induced by the presence of specific sugar acids. nih.govnih.gov Studies have demonstrated that D-glucarate, D-galactarate, and D-glycerate can all act as inducers, triggering the transcription of the genes necessary for their catabolism. nih.govnih.gov This induction is mediated by the SdaR regulator. nih.govnih.gov In the presence of these inducers, SdaR positively regulates the expression of the catabolic operons. nih.gov

Autogenous Regulation of the Regulator:

Interestingly, the expression of the sdaR gene itself is subject to autogenous regulation. nih.govnih.gov This means that the SdaR protein regulates its own transcription. nih.gov The expression of sdaR is enhanced in the presence of the same inducers (D-glucarate, D-galactarate, and D-glycerate) that trigger the catabolic pathways. nih.gov This positive feedback loop ensures that a sufficient amount of the regulator is present to activate the metabolic operons when the substrates are available. nih.gov

The table below summarizes the key genes and regulators involved in the transcriptional control of D-glucarate metabolism in E. coli.

| Gene/Operon | Function | Regulator | Inducers |

| gud operon | Encodes enzymes for D-glucarate catabolism, including D-glucarate dehydratase. nih.govnih.gov | SdaR (YaeG) | D-glucarate, D-galactarate, D-glycerate nih.govnih.gov |

| gar operon | Encodes enzymes for D-galactarate catabolism, including 2-dehydro-3-deoxy-D-glucarate aldolase (B8822740). nih.govnih.gov | SdaR (YaeG) | D-glucarate, D-galactarate, D-glycerate nih.govnih.gov |

| sdaR (yaeG) | Encodes the transcriptional regulator SdaR. nih.govnih.gov | SdaR (autogenous) | D-glucarate, D-galactarate, D-glycerate nih.gov |

Allosteric Regulation of Enzyme Activity

While transcriptional control is a major regulatory mechanism, the activity of enzymes within the D-glucarate catabolic pathway can also be modulated by allosteric regulation. This involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either enhances or inhibits enzyme activity.

The enzyme directly responsible for the cleavage of 2-dehydro-3-deoxy-D-glucarate is 2-dehydro-3-deoxy-D-glucarate aldolase (also known as 2-keto-3-deoxy-D-glucarate aldolase). wikipedia.org This enzyme catalyzes the reversible reaction of 2-dehydro-3-deoxy-D-glucarate to pyruvate (B1213749) and tartronate (B1221331) semialdehyde. wikipedia.org

In Escherichia coli, this aldolase is a Class II aldolase, meaning it requires a divalent metal ion, such as Mg²⁺, Co²⁺, or Mn²⁺, for its catalytic activity. nih.gov While metal ions are essential cofactors, specific allosteric inhibitors or activators for 2-dehydro-3-deoxy-D-glucarate aldolase have not been extensively documented in the scientific literature. However, the activity of other aldolases is known to be allosterically regulated. For instance, in some metabolic pathways, intermediates or end-products can bind to aldolases to modulate their activity, providing a rapid response to changes in cellular metabolic status.

Feedback Inhibition and Activation Mechanisms

The catabolism of 2-dehydro-3-deoxy-D-glucarate via the aldolase reaction yields pyruvate and tartronate semialdehyde. wikipedia.org Pyruvate enters central metabolism, while tartronate semialdehyde is further metabolized. In E. coli, the D-glucarate/D-galactarate pathway ultimately leads to intermediates of glycolysis, such as glycerate, which is then phosphorylated to enter the lower part of glycolysis. nih.gov

While it is a common principle that end-products of a pathway can regulate earlier enzymes, specific evidence for feedback inhibition of 2-dehydro-3-deoxy-D-glucarate aldolase or other enzymes of the D-glucarate pathway by downstream metabolites like pyruvate or glycerate is not well-established in the current body of research.

Conversely, feedback activation can also occur, where a metabolite signals the need for increased flux through a pathway. For example, a low energy state in the cell, indicated by high levels of AMP, can activate enzymes in catabolic pathways to increase ATP production. While plausible, direct evidence for such activation mechanisms within the D-glucarate catabolic pathway is not currently available.

In a broader context, the catabolism of D-glucaric acid in mammals has been studied for its role in detoxification. A metabolite of D-glucaric acid, D-glucaro-1,4-lactone, is a known inhibitor of the enzyme β-glucuronidase. douglaslabs.comnih.gov This inhibition prevents the deconjugation of glucuronidated toxins, promoting their excretion. douglaslabs.com While this is a form of product-related inhibition, it is part of a detoxification pathway rather than the direct catabolic regulation of 2-dehydro-3-deoxy-D-glucarate for energy and carbon.

Analytical Methodologies in Research

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of 2-dehydro-3-deoxy-D-glucarate(2-), enabling its separation from complex mixtures for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of 2-dehydro-3-deoxy-D-glucarate(2-) and related compounds. Due to the lack of a strong UV chromophore in the native molecule, derivatization is often employed to enhance detection sensitivity. nih.gov A common approach involves derivatization of the carbonyl groups with a reagent like o-phenylenediamine (B120857) (OPD) or 2,4-dinitrophenylhydrazine (B122626) (DNPH). biorxiv.orgepa.gov The resulting derivatives can be readily detected by UV-Vis detectors. epa.gov

Methodologies have been developed to distinguish 2-dehydro-3-deoxy-D-glucarate (KDG) from structurally similar compounds such as 5-keto-4-deoxyuronate (DKI) and 2,5-diketo-3-deoxygluconate (DKII) using a gradient elution with trifluoroacetic acid and acetonitrile. biorxiv.org HPLC coupled with refractive index detection (HPLC-RID) is another common technique for the analysis of underivatized sugars and sugar acids, though it may offer lower sensitivity compared to UV detection of derivatized analytes. nih.gov

Table 1: HPLC Methods for Analytes Related to 2-dehydro-3-deoxy-D-glucarate(2-)

| Analyte | Column | Mobile Phase | Detection | Reference |

| 2-Keto-3-deoxy-gluconate (KDG) | Not Specified | Linear gradient of trifluoroacetic acid and acetonitrile | UV and fluorescence (after derivatization with OPD) | biorxiv.org |

| Carbonyl Compounds | Not Specified | Acetonitrile/water gradient | UV/Vis (after derivatization with DNPH) | epa.gov |

| Fructose, Glucose, Sucrose, Maltose | Not Specified | Not Specified | Refractive Index (RID) | nih.gov |

| Glycosaminoglycan (GAG) disaccharides | YMC-Pack PA-G | Gradient of NaH2PO4 and NaClO4 | Fluorescence (after 2AB-derivatization) | nih.gov |

This table is interactive. Click on the headers to sort.

Gas Chromatography (GC) is a high-resolution separation technique that requires analytes to be volatile and thermally stable. restek.com Since 2-dehydro-3-deoxy-D-glucarate(2-) is a non-volatile sugar acid, derivatization is a mandatory step for GC analysis. restek.comnih.gov Common derivatization strategies for carbohydrates include silylation and acetylation. restek.com

Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. sigmaaldrich.comyoutube.com To prevent the formation of multiple isomers from tautomerization of keto- and aldehyde-containing compounds, an oximation step with a reagent like methoxyamine hydrochloride (MeOx) is often performed prior to silylation. youtube.com This two-step derivatization (methoximation followed by silylation) stabilizes the molecule and leads to fewer, more defined chromatographic peaks. youtube.com

Table 2: Common Derivatization Reagents for GC Analysis of Carbohydrates

| Derivatization Method | Reagent(s) | Functional Groups Targeted | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl, Thiol, Amine | Increases volatility and reduces polarity. youtube.com |

| Methoximation | Methoxyamine hydrochloride (MeOx) | Aldehyde, Keto | Reduces isomerization and byproducts. youtube.com |

| Acetylation | Acetic anhydride | Hydroxyl, Amine | Increases volatility. restek.com |

This table is interactive. Click on the headers to sort.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in metabolomics, offering high sensitivity and selectivity for the analysis of a wide range of metabolites, including 2-dehydro-3-deoxy-D-glucarate(2-). youtube.com This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. youtube.com In metabolomics studies, both untargeted and targeted approaches are utilized. nih.gov

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify changes in metabolic pathways under different conditions, such as high glucose-induced changes in kidney cells. nih.govnih.gov Targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites. nih.gov For comprehensive metabolome coverage, multiple chromatographic methods are often employed, such as reversed-phase (RP) chromatography for nonpolar compounds and hydrophilic interaction liquid chromatography (HILIC) for polar compounds like sugar acids. youtube.comresearchgate.net The mass spectrometer provides mass-to-charge ratio (m/z) information, which aids in the identification of the compounds. youtube.com

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are widely used to determine the activity of enzymes that produce or consume 2-dehydro-3-deoxy-D-glucarate(2-). These assays rely on measuring the change in absorbance of a substrate or product over time.

A classic example is the assay for 2-dehydro-3-deoxyglucarate aldolase (B8822740), the enzyme that cleaves 2-dehydro-3-deoxy-D-glucarate into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. wikipedia.org The activity of this enzyme can be monitored by coupling the reaction to another enzyme, lactate (B86563) dehydrogenase. In this coupled assay, the pyruvate produced is reduced to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, provides a measure of the aldolase activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. While not typically used for routine identification, NMR plays a crucial role in research for unequivocally determining the chemical structure of novel compounds or for studying the conformation and dynamics of molecules like 2-dehydro-3-deoxy-D-glucarate(2-).

Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. More advanced multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms and thus piece together the entire molecular structure. nih.gov In the context of metabolomics, NMR can also be used for the quantitative analysis of carbohydrates and their derivatives, offering an alternative to chromatography-based methods. nih.gov

Biotechnological and Industrial Applications

Enzymatic Synthesis of 2-Dehydro-3-deoxy-D-glucarate(2-) and Derivatives

The synthesis of 2-dehydro-3-deoxy-D-glucarate is rooted in the enzymatic conversion of D-glucaric acid. This biocatalytic approach offers high specificity and efficiency compared to complex multi-step chemical syntheses. researchgate.net

Biocatalytic Production Strategies

The production of 2-dehydro-3-deoxy-D-glucarate is a key step in the ascorbate (B8700270) and aldarate metabolism pathway found in some microorganisms, such as Escherichia coli. nih.govwikipedia.org While E. coli primarily degrades D-glucarate via dehydration to 5-dehydro-4-deoxy-D-glucarate, an alternative metabolic route can synthesize 2-dehydro-3-deoxy-D-glucarate. nih.govnih.gov This synthesis occurs through the dehydration of D-glucaric acid or related precursors like D-glucaro-1,4-lactone. nih.gov

The key enzyme in its subsequent breakdown is 2-dehydro-3-deoxyglucarate aldolase (B8822740) (EC 4.1.2.20), which cleaves the molecule into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. wikipedia.org For production purposes, this enzyme would be a target for knockout or inhibition to allow the desired compound to accumulate.

| Enzyme | EC Number | Reaction | Source Organism (Example) |

| Glucarate (B1238325) Dehydratase (alternative activity) | N/A | D-Glucarate → 2-Dehydro-3-deoxy-D-glucarate + H₂O | Escherichia coli |

| D-galactaro-1,4-lactone isomerase | N/A | D-Glucaro-1,4-lactone → 2-Dehydro-3-deoxy-D-glucarate | Agrobacterium tumefaciens |

| 2-Dehydro-3-deoxyglucarate aldolase | 4.1.2.20 | 2-Dehydro-3-deoxy-D-glucarate ⇌ Pyruvate + Tartronate semialdehyde (This reaction is for breakdown) | Escherichia coli |

Stereospecific Synthesis of Chiral Intermediates

Biocatalytic methods are inherently stereospecific. The use of enzymes to produce 2-dehydro-3-deoxy-D-glucarate ensures the formation of a specific chiral molecule, which is a significant advantage over chemical synthesis methods that often result in a mixture of stereoisomers and require difficult purification steps. researchgate.net Starting with the naturally occurring D-glucaric acid, enzymatic reactions preserve the chirality derived from the substrate, leading to the stereochemically pure (2S,3S) configuration of the final product. ecmdb.canih.gov This stereocontrol is crucial when the compound is used as a building block for pharmaceuticals or other bioactive molecules where specific stereochemistry is essential for function. nih.gov

Metabolic Engineering for Enhanced Production in Microbial Hosts

To achieve industrially relevant titers of 2-dehydro-3-deoxy-D-glucarate, microbial hosts like E. coli can be genetically modified. These strategies focus on channeling more carbon into the desired pathway and preventing the product from being consumed by native metabolic processes. nih.gov

Pathway Engineering to Overexpress Key Enzymes

A primary strategy for enhancing production is to overexpress the enzymes responsible for synthesis. While the specific dehydratase that forms 2-dehydro-3-deoxy-D-glucarate from D-glucarate is not as well-characterized as the one forming its isomer, a logical engineering approach involves:

Enhancing Precursor Supply : Overexpressing the enzymes of the D-glucaric acid synthesis pathway, such as myo-inositol-1-phosphate synthase (INO1) and myo-inositol oxygenase (MIOX), to increase the availability of the direct precursor, D-glucaric acid. nih.gov

Overexpressing the Key Dehydratase : Identifying and overexpressing the specific glucarate dehydratase variant or an alternative enzyme like a lactone isomerase that catalyzes the formation of the 2-keto isomer. nih.gov

Deleting Downstream Pathways : Knocking out the gene for 2-dehydro-3-deoxyglucarate aldolase (kdgA or equivalent) to prevent the degradation of the target compound and force its accumulation within the cell. wikipedia.org

Genetic Manipulation for Altered Carbon Flux

Beyond overexpressing pathway enzymes, manipulating the central metabolism can significantly increase product yield by making more primary metabolites available. nih.govbiofueljournal.com A successful strategy used to boost the precursor, D-glucaric acid, involves dynamically controlling the flux of carbon through glycolysis. nih.gov

By engineering an E. coli strain where the activity of phosphofructokinase (Pfk), a key glycolytic enzyme, can be knocked down at a specific time, more carbon in the form of glucose-6-phosphate (G6P) is shunted away from glycolysis and towards the glucaric acid pathway. This strategy has been shown to improve glucaric acid titers by up to 42%. nih.gov Applying this dynamic control would similarly enhance the carbon pool available for conversion into 2-dehydro-3-deoxy-D-glucarate.

| Genetic Modification Strategy | Target Gene(s)/Enzyme(s) | Host Organism | Goal |

| Dynamic Control of Glycolysis | pfk (Phosphofructokinase) | E. coli | Increase glucose-6-phosphate pool for precursor synthesis. nih.gov |

| Pathway Overexpression | INO1, MIOX | E. coli | Increase D-glucaric acid precursor supply. nih.gov |

| Product Accumulation | kdgA (2-dehydro-3-deoxyglucarate aldolase) knockout | E. coli | Prevent degradation of 2-dehydro-3-deoxy-D-glucarate. wikipedia.org |

Applications as Platform Chemicals and Building Blocks for Specialty Chemicals

While direct industrial applications of 2-dehydro-3-deoxy-D-glucarate are still emerging, its chemical structure makes it a highly promising platform chemical. Its precursor, D-glucaric acid, is recognized for its potential as a building block for biopolymers (e.g., nylons) and as a phosphate-free detergent builder. nih.govresearchgate.net

As a derivative, 2-dehydro-3-deoxy-D-glucarate offers additional chemical functionality. It possesses two carboxylic acid groups, making it suitable for polymerization reactions to create novel polyesters or polyamides. The presence of a ketone group and two hydroxyl groups offers further sites for chemical modification, allowing it to serve as a versatile chiral building block for the synthesis of a wide range of specialty chemicals, pharmaceuticals, and other high-value products. Its production from renewable biomass sources via fermentation aligns with the growing demand for sustainable chemical manufacturing. researchgate.net

Precursor for Other Sugar Acids and Derivatives

Research has demonstrated the potential of 2-dehydro-3-deoxy-D-glucarate (KDG) as a starting material for the synthesis of other sugar acids. For instance, the enzyme KdgG from Thermus thermophilus HB8 has been shown to catalyze the reversible reduction of KDG to 3-deoxy-D-mannonate, utilizing either NADH or NADPH as a cofactor, with a higher activity observed with NADH. nih.gov This conversion highlights the role of KDG as a branch point in metabolic pathways, leading to the formation of different sugar acid derivatives.

Furthermore, the broader class of 2-keto-3-deoxy sugar acids, to which KDG belongs, is recognized for its potential as precursors in the production of medicinal compounds. nih.gov The biological production of these acids is often preferred over chemical synthesis due to the high specificity and enantioselectivity of enzymatic reactions, which result in higher yields of the desired stereoisomer. nih.gov

The enzymatic cleavage of 2-dehydro-3-deoxy-D-glucarate into pyruvate and tartronate semialdehyde by the enzyme 2-dehydro-3-deoxyglucarate aldolase further underscores its role as a precursor. frontiersin.orgwikipedia.org These smaller, versatile molecules can then be channeled into various metabolic pathways for the synthesis of other valuable compounds.

Table 1: Enzymatic Conversions of 2-Dehydro-3-deoxy-D-glucarate(2-) and Related Compounds

| Precursor | Enzyme | Product(s) | Source Organism of Enzyme |

| D-Gluconate | Gluconate Dehydratase (GAD) | 2-Dehydro-3-deoxy-D-glucarate (KDG) | Thermoproteus tenax |

| 2-Dehydro-3-deoxy-D-glucarate (KDG) | KdgG | 3-Deoxy-D-mannonate | Thermus thermophilus HB8 |

| 2-Dehydro-3-deoxy-D-glucarate | 2-Dehydro-3-deoxyglucarate aldolase | Pyruvate + Tartronate semialdehyde | Escherichia coli |

Potential in Biobased Materials Development

The development of biobased polymers from renewable resources is a critical step towards a more sustainable chemical industry. While direct evidence for the use of 2-dehydro-3-deoxy-D-glucarate as a monomer in polymer synthesis is currently limited in published research, the general potential of sugar-derived acids as building blocks for biobased materials is well-established. These molecules offer a rich source of functionality that can be exploited for the creation of novel polymers with diverse properties.

The synthesis of a novel sugar-derived monomer, dimethyl acetal-3-keto-D-glucal, and its subsequent polymerization to poly(3-keto-D-glucal) demonstrates the feasibility of using keto-sugar derivatives in polymer chemistry. rsc.org This highlights the potential for other keto-acids, such as 2-dehydro-3-deoxy-D-glucaric acid, to be explored as monomers for the synthesis of new biobased polyesters or polyamides. The presence of two carboxylic acid groups in 2-dehydro-3-deoxy-D-glucaric acid makes it a candidate for step-growth polymerization with diols or diamines to produce polyesters and polyamides, respectively.

The broader movement towards a bio-based economy is driving research into the utilization of biomass-derived platform chemicals for the production of a wide range of products, including polymers. ebi.ac.uk As our understanding of metabolic engineering and biocatalysis grows, the efficient production of compounds like 2-dehydro-3-deoxy-D-glucarate from renewable feedstocks could pave the way for their application in the materials sector.

Enzyme Engineering for Modified Catalytic Properties and Stability

The industrial feasibility of using enzymes for the production of 2-dehydro-3-deoxy-D-glucarate and its derivatives is highly dependent on the catalytic efficiency and stability of these biocatalysts. Enzyme engineering, through techniques such as directed evolution and site-directed mutagenesis, offers powerful tools to tailor enzymes with desired properties for specific industrial applications. frontiersin.orgnih.gov

Research into the engineering of enzymes involved in the metabolism of related sugar acids provides valuable insights into the potential for modifying enzymes that act on 2-dehydro-3-deoxy-D-glucarate. For instance, studies on 2-keto-3-deoxygluconate (B102576) aldolase from the hyperthermophile Sulfolobus solfataricus have shown that site-directed mutagenesis can be used to alter the stereocontrol of the enzyme, leading to the preferential synthesis of either D-2-keto-3-deoxygluconate or D-2-keto-3-deoxy-galactonate. frontiersin.org This demonstrates the potential to engineer aldolases to produce specific keto-sugar acids with high purity.

Similarly, the engineering of dehydratases, such as the gluconate dehydratase from Thermoproteus tenax, which is known for its high thermostability, can lead to improved catalytic efficiency and substrate specificity. researchgate.net The stability of this enzyme is a significant advantage for industrial processes, as it allows for reactions to be carried out at higher temperatures, which can increase reaction rates and reduce the risk of microbial contamination.

Furthermore, the stability of enzymes like the 6-phosphogluconate-dehydratase from Caulobacter crescentus has been shown to be influenced by the presence of divalent metal ions, such as Mn2+. Understanding these dependencies is crucial for optimizing reaction conditions and ensuring the long-term stability of the biocatalyst in an industrial setting.

Table 2: Examples of Engineered Enzymes and Their Modified Properties

| Enzyme | Engineering Strategy | Modified Property | Impact on Application |

| 2-Keto-3-deoxygluconate aldolase | Site-directed mutagenesis | Altered stereocontrol | Production of specific keto-sugar acid stereoisomers |

| 1,4-beta-D-glucan glucohydrolase A | Directed evolution | Increased catalytic efficiency (kcat/Km) | More efficient hydrolysis of cellobiose |

| Oenococcus oeni β-glucosidase | Site-directed mutagenesis | Increased catalytic activity and thermal stability | Improved performance under high-temperature conditions |

Future Research Directions

Discovery of Novel Enzymes and Pathways Associated with 2-Dehydro-3-deoxy-D-glucarate(2-)

The exploration for new enzymes and metabolic routes connected to 2-dehydro-3-deoxy-D-glucarate(2-) is a key research frontier. While enzymes like 2-dehydro-3-deoxyglucarate aldolase (B8822740) (EC 4.1.2.20), which catalyzes the cleavage of 2-dehydro-3-deoxy-D-glucarate into pyruvate (B1213749) and tartronate (B1221331) semialdehyde, are known, the potential for discovering novel enzymes with unique specificities or catalytic mechanisms is significant. wikipedia.orgecmdb.ca

Future research will likely focus on genome mining and functional genomics to identify putative genes encoding enzymes involved in the metabolism of this compound in a wider range of organisms. This includes exploring diverse microbial ecosystems for novel biocatalysts. The identification of new pathways will not only enhance our fundamental understanding of microbial and potentially higher organism metabolism but could also reveal new connections to other central metabolic routes. A deeper understanding of the genetic control of these pathways, similar to the kdg regulon in Escherichia coli for 2-keto-3-deoxy-D-gluconate metabolism, will be crucial. nih.gov

Advanced Structural and Mechanistic Studies of Metabolizing Enzymes

A thorough understanding of the enzymes that metabolize 2-dehydro-3-deoxy-D-glucarate(2-) necessitates detailed structural and mechanistic investigations. As of late 2007, several structures of 2-dehydro-3-deoxyglucarate aldolase had been solved, providing initial insights into its function. wikipedia.org However, advanced techniques such as cryo-electron microscopy (cryo-EM) and time-resolved crystallography can offer more dynamic and detailed views of the enzyme's catalytic cycle.

These studies can elucidate the precise roles of active site residues, the nature of substrate binding, and the conformational changes that occur during catalysis. For instance, structural studies on the related 2-dehydro-3-deoxy-galactarate aldolase have already suggested a novel reaction mechanism. nih.gov Similar in-depth analyses of enzymes acting on 2-dehydro-3-deoxy-D-glucarate(2-) could reveal new enzymatic paradigms.

Table 1: Key Enzymes in 2-Dehydro-3-deoxy-D-glucarate(2-) Metabolism and Related Pathways

| Enzyme Name | EC Number | Reaction Catalyzed | Organism Example |

| 2-Dehydro-3-deoxyglucarate aldolase | 4.1.2.20 | 2-Dehydro-3-deoxy-D-glucarate <=> Pyruvate + Tartronate semialdehyde wikipedia.org | Staphylococcus aureus wikipedia.org |

| 2-Dehydro-3-deoxygluconokinase | 2.7.1.45 | ATP + 2-Dehydro-3-deoxy-D-gluconate => ADP + 6-Phospho-2-dehydro-3-deoxy-D-gluconate wikipedia.org | Escherichia coli wikipedia.org |

| 2-Keto-3-deoxygluconate (B102576) aldolase | 4.1.2.14 | 2-Keto-3-deoxygluconate <=> Pyruvate + Glyceraldehyde nih.gov | Aspergillus niger nih.gov |

| 2-Dehydro-3-deoxygalactonokinase | 2.7.1.58 | ATP + 2-Dehydro-3-deoxy-D-galactonate => ADP + 6-Phospho-2-dehydro-3-deoxy-D-galactonate systemsbiology.net | Escherichia coli |

Systems Biology Approaches for Comprehensive Metabolic Network Analysis

To fully comprehend the role of 2-dehydro-3-deoxy-D-glucarate(2-) in cellular metabolism, a systems-level perspective is essential. Systems biology approaches, which integrate genomics, transcriptomics, proteomics, and metabolomics data, can be used to construct and refine computational models of metabolic networks. nih.gov These models can simulate the flow of metabolites through various pathways and predict how perturbations, such as gene knockouts or changes in nutrient availability, affect the concentration of 2-dehydro-3-deoxy-D-glucarate(2-) and other related compounds.

Such in silico analyses can help identify key regulatory nodes and potential bottlenecks in pathways involving this intermediate. nih.gov Furthermore, by comparing the metabolic networks of different organisms, researchers can gain insights into the evolution of these pathways and their adaptation to diverse environmental niches. The development of a consensus metabolic network, as has been done for Saccharomyces cerevisiae, would be highly beneficial for standardizing research efforts. nih.gov

Development of Novel Biotechnological Processes for Sustainable Production

The enzymes and pathways associated with 2-dehydro-3-deoxy-D-glucarate(2-) and related 2-keto-3-deoxy-sugar acids present significant opportunities for biotechnological applications. researchgate.net There is a growing demand for these compounds as precursors for the synthesis of valuable chemicals and pharmaceuticals. mdpi.com Biological production methods are often advantageous over chemical synthesis due to their stereospecificity and milder reaction conditions. mdpi.com

Future research will likely focus on metabolic engineering of microorganisms, such as Escherichia coli or yeast, to create efficient cell factories for the production of 2-dehydro-3-deoxy-D-glucarate(2-) and its derivatives. mdpi.com This involves the overexpression of key enzymes, the elimination of competing metabolic pathways, and the optimization of fermentation conditions. The development of one-step biocatalytic processes, as demonstrated for the synthesis of 2-keto-3-deoxy-D-gluconate, offers a promising avenue for highly efficient and sustainable production. researchgate.netresearchgate.net

Q & A

Q. How can 2-dehydro-3-deoxy-D-glucarate(2-) be detected and quantified in biological samples?

Methodological Answer: Detection typically involves liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For quantitative analysis, stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) should be used to correct for matrix effects and ionization efficiency variations. Sample preparation may require derivatization to enhance chromatographic separation or ionization .

Q. What is the metabolic role of 2-dehydro-3-deoxy-D-glucarate(2-) in microbial or mammalian systems?

Methodological Answer: To elucidate its metabolic role, employ isotopic tracing (e.g., ¹⁴C or ¹³C-labeled substrates) in cell cultures or model organisms, followed by metabolite profiling. Knockout studies of enzymes hypothesized to interact with the compound (e.g., dehydrogenases or kinases) can further clarify its pathway integration .

Q. What synthetic strategies are effective for producing 2-dehydro-3-deoxy-D-glucarate(2-) derivatives?

Methodological Answer: Classical glycosylation methods, such as Koenigs-Knorr reactions with halogenated sugar donors, are a starting point. For stereochemical control, use promoters like iodonium dicollidine perchlorate (IDCP) or trimethylsilyl triflate (TMSOTf) to activate glycosyl donors, ensuring regioselectivity during deoxygenation steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities involving 2-dehydro-3-deoxy-D-glucarate(2-)?

Methodological Answer: Discrepancies may arise from differences in assay conditions (pH, cofactors, or temperature). Conduct comparative studies using purified enzymes under standardized conditions. Pair kinetic assays (e.g., spectrophotometric monitoring of NADH oxidation) with structural analyses (e.g., X-ray crystallography) to reconcile conflicting data .

Q. What experimental designs are optimal for probing the structure-function relationship of 2-dehydro-3-deoxy-D-glucarate(2-) in enzyme inhibition?

Methodological Answer: Combine computational docking (e.g., AutoDock Vina) to predict binding modes with mutagenesis studies targeting active-site residues. Validate predictions using isothermal titration calorimetry (ITC) to measure binding affinities and enzymatic inhibition assays with wild-type vs. mutant enzymes .

Q. How can isotopic labeling be leveraged to map the metabolic flux of 2-dehydro-3-deoxy-D-glucarate(2-) in complex systems?

Methodological Answer: Use ¹³C metabolic flux analysis (MFA) with uniformly labeled glucose or other carbon sources. Track label incorporation via LC-MS or two-dimensional NMR. Computational modeling (e.g., INCA software) can then reconstruct flux distributions and identify rate-limiting steps .

Q. What strategies address challenges in synthesizing enantiomerically pure 2-dehydro-3-deoxy-D-glucarate(2-) analogs?

Methodological Answer: Employ asymmetric catalysis, such as chiral auxiliaries or organocatalysts, during key deoxygenation steps. For stereochemical validation, use polarimetry coupled with high-resolution mass spectrometry (HRMS) and circular dichroism (CD) spectroscopy .

Methodological Considerations for Experimental Design

- Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. enzymatic assays) and replicate experiments across independent labs to control for technical variability .

- Advanced Synthesis: Prioritize modular synthetic routes to enable rapid generation of analogs for structure-activity relationship (SAR) studies .

- Metabolic Profiling: Integrate multi-omics datasets (transcriptomics, proteomics) to contextualize the compound’s role in broader metabolic networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.